Methyl 4-amino-2-fluoro-5-methoxybenzoate
Overview
Description
“Methyl 4-amino-2-fluoro-5-methoxybenzoate” is a chemical compound with the molecular formula C9H10FNO3 . It has a molecular weight of 199.18 . The IUPAC name for this compound is methyl 5-amino-2-fluoro-4-methoxybenzoate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H10FNO3/c1-13-8-4-6 (10)5 (3-7 (8)11)9 (12)14-2/h3-4H,11H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a solid under normal conditions . It should be stored in a dark place, sealed in dry conditions, at a temperature between 2-8°C . .Scientific Research Applications
Synthesis and Reactivity
- The research on synthetic methodologies for compounds with similar functional groups, such as fluorobenzene derivatives and benzoate esters, highlights the importance of developing efficient synthetic routes. These studies contribute to the broader understanding of the synthesis of complex molecules, including "Methyl 4-amino-2-fluoro-5-methoxybenzoate," and their potential applications in pharmaceuticals and organic materials (Qiu et al., 2009)[https://consensus.app/papers/synthesis-2fluoro4bromobiphenyl-qiu/d1a7fe13b52d5c57acdaead5dec11c36/?utm_source=chatgpt].
Pharmaceutical Applications
- Research into pharmaceutical impurities and their synthesis, such as the study on omeprazole and its impurities, provides insights into the importance of understanding and controlling the synthesis of related compounds. This knowledge is crucial for ensuring the safety and efficacy of pharmaceutical products (Saini et al., 2019)[https://consensus.app/papers/novel-synthesis-omeprazole-pharmaceutical-impurities-saini/0e5cff383adc50619ec4d872d2e2ac49/?utm_source=chatgpt].
Biological and Medicinal Chemistry
- The exploration of structure-activity relationships (SAR) of compounds with similar functional groups demonstrates the significance of specific substituents, such as fluoro, methoxy, and amino groups, in modulating biological activity. This research provides a foundation for the design and development of new compounds with enhanced therapeutic potential (Liew et al., 2020)[https://consensus.app/papers/review-structure—activity-relationship-natural-liew/3cf7791126d451de95943c7dfc36ee64/?utm_source=chatgpt].
Neuroprotective Strategies
- Studies on neuroprotective agents for treating cerebral diseases offer a context for evaluating the potential therapeutic applications of compounds with similar properties. The understanding of molecular mechanisms involved in neuroprotection can guide the development of novel treatments for neurodegenerative conditions (Karsy et al., 2017)[https://consensus.app/papers/strategies-underlying-basis-cerebrovascular-stroke-karsy/192eecd298a650fd907671059ee2add6/?utm_source=chatgpt].
Amyloid Imaging in Alzheimer's Disease
- Research on amyloid imaging for Alzheimer's disease, using compounds that interact with amyloid plaques, underscores the potential of related compounds in diagnostic and therapeutic applications. This area of research highlights the importance of developing specific ligands for imaging and treatment purposes (Nordberg, 2007)[https://consensus.app/papers/amyloid-imaging-alzheimers-disease-nordberg/d205739a52945af5bf3cfc3cfc17f3ae/?utm_source=chatgpt].
Safety and Hazards
Properties
IUPAC Name |
methyl 4-amino-2-fluoro-5-methoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-3-5(9(12)14-2)6(10)4-7(8)11/h3-4H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSCIBSBSZSNGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)F)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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